Naphthalene-1-13C

Catalog No.
S1912580
CAS No.
20526-83-4
M.F
C10H8
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene-1-13C

CAS Number

20526-83-4

Product Name

Naphthalene-1-13C

IUPAC Name

naphthalene

Molecular Formula

C10H8

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+1

InChI Key

UFWIBTONFRDIAS-HOSYLAQJSA-N

SMILES

C1=CC=C2C=CC=CC2=C1

Canonical SMILES

C1=CC=C2C=CC=CC2=C1

Isomeric SMILES

C1=CC2=CC=C[13CH]=C2C=C1

Tracing Environmental Fate:

Naphthalene is a common environmental pollutant found in soil, water, and air. Naphthalene-1-13C can be used as a tracer to study the breakdown and degradation of naphthalene in the environment. Scientists can introduce the labeled naphthalene into a contaminated site and monitor its fate over time. By analyzing the presence and distribution of the carbon-13 isotope, researchers can gain insights into the microbial activity and degradation pathways responsible for removing naphthalene from the environment [].

Understanding Metabolic Processes:

Naphthalene can be taken up and metabolized by various organisms, including bacteria, plants, and animals. Naphthalene-1-13C can be used to study these metabolic processes. By feeding organisms the labeled naphthalene and analyzing the resulting metabolites, scientists can identify the specific enzymes and pathways involved in naphthalene degradation. This information is valuable for understanding the biodegradation potential of naphthalene in different environments [].

Mechanistic Studies of Chemical Reactions:

Naphthalene is a versatile molecule that can participate in various chemical reactions. Naphthalene-1-13C can be used as a tool to study the mechanisms of these reactions. By observing the fate of the carbon-13 isotope during the reaction, scientists can determine the reaction pathway and identify the intermediates involved. This information is crucial for developing new catalysts and improving the efficiency of chemical processes [].

Pharmaceutical Research:

Naphthalene serves as a building block for various pharmaceutical compounds. Naphthalene-1-13C can be used to synthesize isotopically labeled drugs. These labeled drugs can be used in pharmacokinetic studies to track their absorption, distribution, metabolism, and excretion in the body. This information is essential for understanding the safety and efficacy of new drugs [].

Naphthalene-1-13C maintains the same chemical structure as regular naphthalene, consisting of two fused benzene rings. The only difference is the presence of a 13C isotope at the 1-position. This isotopic substitution does not significantly alter the compound's physical properties, such as its melting point (80.1°C) or boiling point (218°C) . The molecule remains planar, with slight variations in bond lengths between carbon atoms .

As standard naphthalene, primarily electrophilic aromatic substitution reactions. These reactions occur more readily than in benzene and preferentially at the alpha position .

  • Halogenation: Chlorination and bromination proceed without catalysts, yielding 1-chloronaphthalene and 1-bromonaphthalene, respectively .
  • Alkylation: Naphthalene-1-13C can be alkylated using Friedel-Crafts conditions or with alkenes and alcohols in the presence of sulfuric or phosphoric acid catalysts .
  • Sulfonation: This reaction produces naphthalene-1-sulfonic acid as the kinetic product and naphthalene-2-sulfonic acid as the thermodynamic product .
  • Reduction: Hydrogenation under high pressure with metal catalysts can produce 1,2,3,4-tetrahydronaphthalene (tetralin) and further hydrogenation yields decahydronaphthalene (decalin) .
  • Oxidation: In the presence of vanadium pentoxide catalyst, oxidation with O2 produces phthalic anhydride .

Naphthalene-1-13C is typically synthesized through custom isotope labeling techniques. While specific methods for this compound are not detailed in the provided sources, general approaches for 13C labeling include:

  • Chemical synthesis using 13C-enriched precursors
  • Enzymatic synthesis utilizing 13C-labeled substrates
  • Microbial fermentation with 13C-labeled carbon sources

The primary applications of naphthalene-1-13C are in scientific research and analytical chemistry:

  • Tracer studies: Used to track the fate and metabolism of naphthalene in environmental and biological systems.
  • NMR spectroscopy: Enhances 13C NMR signals for structural elucidation and reaction mechanism studies.
  • Mass spectrometry: Serves as an internal standard for quantitative analysis of naphthalene and its derivatives.
  • Metabolomics: Aids in the identification and quantification of naphthalene metabolites in biological samples.

Naphthalene-1-13C can be used to study various molecular interactions:

  • Clustering reactions: The compound can form charge transfer complexes with other molecules, such as C6H7N+ and C10H8+ .
  • Deprotonation reactions: Studies of naphthalene anion formation can be enhanced using the 13C-labeled compound .
  • Host-guest interactions: The labeled compound can be used to investigate its interactions with cyclodextrins, calixarenes, or other supramolecular hosts.

Similar Compounds

Naphthalene-1-13C is part of a family of isotopically labeled naphthalene derivatives. Similar compounds include:

  • Naphthalene-2-13C
  • Naphthalene-1,4,5,8-13C4
  • Naphthalene-d8 (fully deuterated naphthalene)

These compounds share the basic naphthalene structure but differ in the position or type of isotopic labeling. Naphthalene-1-13C is unique in having a single 13C label at the 1-position, making it useful for specific tracing applications and NMR studies focused on that particular carbon atom.

In comparison to other polycyclic aromatic hydrocarbons (PAHs), naphthalene-1-13C retains the simplicity of the naphthalene structure while offering the advantages of isotopic labeling. This makes it a valuable tool for studying the behavior and fate of two-ring PAHs in various systems.

The spectroscopic characterization of naphthalene-1-¹³C through nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that are highly dependent on the specific position of the carbon-13 isotopic enrichment [1] [2]. The ¹³C nuclear magnetic resonance spectrum of naphthalene demonstrates characteristic chemical shift values that range from 125.6 to 134.4 parts per million when measured in deuterated chloroform solvent [3] [4].

In position-specific labeled naphthalene-1-¹³C, the enriched carbon at position 1 exhibits a chemical shift of approximately 134.4 parts per million, placing it in the quaternary carbon region of the aromatic spectrum [5] [6]. This chemical shift value is characteristic of aromatic carbons that are not directly bonded to hydrogen atoms and reflects the electronic environment of the α-position in the naphthalene ring system [7].

The ¹H nuclear magnetic resonance spectrum of naphthalene-1-¹³C displays unique splitting patterns resulting from carbon-13 to proton coupling interactions [8]. The protons at positions 2 and 8, which are ortho to the labeled carbon, exhibit characteristic satellite peaks with coupling constants of approximately 158.9 hertz [3]. These satellite peaks appear as doublets flanking the main proton resonance and provide direct evidence of the isotopic enrichment at position 1 [8].

The chemical shift assignments for all carbon positions in naphthalene have been extensively studied using both experimental and theoretical approaches [1] [9]. The carbon atoms at positions 1 and 9 (α-carbons) display chemical shifts in the range of 133.2 to 134.4 parts per million, while the β-carbon positions (2, 3, 6, 7) exhibit chemical shifts between 125.6 and 129.2 parts per million [3] [4]. This pattern reflects the distinct electronic environments of the α and β positions in the fused aromatic ring system.

Advanced two-dimensional nuclear magnetic resonance techniques have been employed to confirm carbon-proton connectivity patterns in naphthalene derivatives [1] [10]. The gradient-selected heteronuclear single quantum coherence and gradient-selected heteronuclear multiple bond correlation experiments provide unambiguous assignments of carbon-proton correlations, particularly valuable for position-specific isotopically labeled compounds [1].

The influence of molecular symmetry on chemical shift patterns becomes particularly apparent in solid-state ¹³C nuclear magnetic resonance studies of naphthalene [7] [11]. In crystalline naphthalene, the molecular symmetry is reduced from the gas-phase D₂ₕ symmetry to Cᵢ symmetry due to intermolecular interactions in the crystal lattice [7]. This symmetry reduction manifests as subtle but measurable differences in the chemical shifts of symmetry-equivalent carbons in the gas phase [11].

Hyperfine Coupling Mechanisms in ¹³C-Enriched Aromatic Systems

The hyperfine coupling mechanisms in ¹³C-enriched naphthalene systems involve complex interactions between nuclear spins and electronic environments that are fundamental to understanding the magnetic resonance behavior of isotopically labeled aromatic compounds [12] [13]. The primary hyperfine coupling interactions in naphthalene-1-¹³C arise from direct scalar coupling between the ¹³C nucleus and directly bonded protons, with characteristic coupling constants ranging from 150 to 170 hertz [14] [8].

The one-bond carbon-proton coupling constants (¹J₁₃C-₁H) in naphthalene exhibit position-dependent variations that reflect the local electronic environment and hybridization state of the carbon atoms [8]. For the naphthalene-1-¹³C system, the directly bonded protons at position 2 and 8 display coupling constants of approximately 158.9 and 160.9 hertz, respectively [3]. These values are consistent with typical aromatic carbon-proton coupling constants and provide direct evidence of the covalent bonding interactions [8].

Two-bond and three-bond carbon-proton coupling interactions contribute to the complex multipicity patterns observed in ¹³C-enriched naphthalene systems [15] [16]. The two-bond couplings (²J₁₃C-₁H) typically range from 5 to 10 hertz and arise from interactions mediated through intervening bonds or through-space pathways [15]. Three-bond couplings (³J₁₃C-₁H) in aromatic systems can extend up to 12 hertz and are particularly significant in conjugated systems where π-electron delocalization facilitates spin-spin interactions over extended distances [16].

The carbon-carbon coupling interactions in uniformly ¹³C-enriched naphthalene systems provide unique insights into the electronic structure and bonding characteristics of the aromatic framework [12] [15]. One-bond ¹³C-¹³C coupling constants range from 50 to 130 hertz, with typical values around 90 hertz for aromatic carbon-carbon bonds [15]. These coupling constants are sensitive indicators of bond order and can provide information about electron density distribution in the π-system [12].

Two-bond ¹³C-¹³C coupling interactions in naphthalene systems typically exhibit values around 10 hertz and are mediated through π-conjugation pathways [15]. These long-range coupling interactions are particularly important in understanding the electronic communication between different regions of the naphthalene ring system and have been utilized in mechanistic studies of aromatic rearrangements [17].

The hyperfine coupling patterns in naphthalene radical species provide additional insights into spin density distribution and electronic structure [18] [19]. In naphthalene radical anions, the hyperfine coupling constants for different carbon positions correlate directly with the π-electron density at those positions [19]. The α-carbons (positions 1, 4, 5, 8) typically exhibit larger hyperfine coupling constants (approximately 4.90 gauss) compared to β-carbons (positions 2, 3, 6, 7) with coupling constants around 1.83 gauss [19].

Advanced nuclear magnetic resonance techniques such as chemically induced dynamic nuclear polarization have been employed to study hyperfine coupling mechanisms in transient naphthalene-containing radicals [18]. These studies reveal the role of spin-orbit coupling and relativistic effects in determining hyperfine coupling patterns, particularly for heavy atom substituted naphthalene derivatives [18].

X-Ray Crystallographic Studies of ¹³C-Labeled Naphthalene Derivatives

X-ray crystallographic analysis of ¹³C-labeled naphthalene derivatives provides fundamental structural information that complements the spectroscopic characterization and reveals the subtle effects of isotopic substitution on molecular geometry and crystal packing [7] [20] [21]. The crystalline structure of naphthalene adopts a monoclinic space group P2₁/a with unit cell parameters of a = 8.29 Å, b = 5.97 Å, c = 8.68 Å, and β = 122.7° [21].

The molecular structure of naphthalene in the crystalline state exhibits Cᵢ point group symmetry, which represents a reduction from the D₂ₕ symmetry observed in the gas phase [7] [11]. This symmetry reduction has been definitively established through the combination of X-ray diffraction studies and solid-state ¹³C nuclear magnetic resonance spectroscopy [7]. The crystallographic studies demonstrate that the observed symmetry reduction results from both intermolecular packing effects and genuine molecular distortions [11].

Detailed crystallographic analyses of naphthalene derivatives reveal characteristic bond length patterns that are preserved across different substitution patterns [20] [22]. The average carbon-carbon bond lengths in the naphthalene ring system range from 1.36 to 1.42 Å, with the central C-C bond (connecting the two rings) typically exhibiting a length of approximately 1.42 Å [20]. These bond lengths reflect the aromatic character and partial bond order variations within the fused ring system.

The crystal packing of naphthalene derivatives is dominated by π-π stacking interactions and van der Waals forces [20] [23]. The intermolecular distances between parallel naphthalene rings typically range from 3.3 to 3.6 Å, consistent with optimal π-π stacking geometries [22]. These packing arrangements are crucial for understanding the solid-state nuclear magnetic resonance chemical shift patterns and the observed symmetry reductions [7].

Hydrogen bonding interactions play a significant role in the crystal structures of functionalized naphthalene derivatives [20] [23]. In naphthalene-1,4-dione derivatives, intramolecular hydrogen bonds between hydroxyl and carbonyl groups create six-membered ring conformations that stabilize specific molecular geometries [20]. These structural features are directly observable in the crystallographic data and correlate with characteristic patterns in the nuclear magnetic resonance spectra [1].

The thermal motion parameters derived from X-ray crystallographic studies provide insights into the dynamic behavior of naphthalene molecules in the crystalline state [20] [21]. The anisotropic displacement parameters reveal preferential motion perpendicular to the molecular plane, consistent with the rigid aromatic framework and relatively weak intermolecular interactions [21].

High-resolution crystallographic studies have been employed to investigate the effects of isotopic substitution on molecular geometry [7]. While the differences in bond lengths and angles between ¹²C and ¹³C-labeled naphthalene are below the typical resolution limits of X-ray diffraction, the combination of crystallographic and nuclear magnetic resonance data provides evidence for subtle structural perturbations [7] [11].

Temperature-dependent crystallographic studies reveal the relationship between molecular motion and nuclear magnetic resonance relaxation processes [24]. The correlation between thermal motion parameters and nuclear spin relaxation times provides insights into the molecular dynamics that influence the spectroscopic properties of ¹³C-labeled naphthalene systems [24].

The crystallographic analysis of naphthalene derivatives with different substitution patterns demonstrates the systematic effects of electronic and steric factors on molecular geometry [22] [25]. These structure-property relationships are essential for understanding the spectroscopic behavior of position-specifically labeled naphthalene compounds and for predicting the effects of isotopic substitution on molecular properties [7].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Wikipedia

Naphthalene-1-13C

Dates

Last modified: 04-14-2024

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